6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Description
6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one (CAS 220896-14-0) is a heterocyclic compound with the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol. It belongs to the 7-azaindole family, a class of nitrogen-containing bicyclic structures that serve as bioisosteres for indole, oxoindole, and purine systems in medicinal chemistry . Key properties include a predicted boiling point of 331.9 ± 52.0 °C, density of 1.61 ± 0.1 g/cm³, and a pKa of 2.49 ± 0.40 . Safety data indicate hazards such as acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .
The compound is widely used as a synthetic intermediate, particularly in Rh-catalyzed 1,4-conjugate additions to generate bioactive 7-azaindole derivatives .
Properties
IUPAC Name |
6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFVLDDBLQHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619870 | |
| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220896-14-0 | |
| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Overview
The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be achieved through several methodologies, primarily involving multi-step reactions that utilize various reagents and catalysts. The following sections detail notable synthetic pathways.
Method 1: From 3-Amino-2-bromo-5-chloropyridine
This method involves a multi-step reaction starting from 3-amino-2-bromo-5-chloropyridine:
Reagents :
- Bis-triphenylphosphine-palladium(II) chloride
- Copper(I) iodide
- Triethylamine
- Tetrahydrofuran (THF)
-
- The reaction is performed under an inert atmosphere at room temperature.
- The mixture is stirred for approximately 5 hours.
- Following this, sodium hydride is added in mineral oil along with N,N-dimethylformamide (DMF) to facilitate the coupling reaction.
Yield : This method typically yields the desired product in moderate to high yields, depending on the reaction conditions and purity of starting materials.
Method 2: Direct Halogenation and Cyclization
Another effective route involves direct halogenation followed by cyclization:
Reagents :
- Chlorine gas or N-chlorosuccinimide
- Base (e.g., sodium hydroxide)
-
- The pyridine derivative undergoes chlorination at the 6-position.
- Subsequently, a cyclization step occurs under basic conditions to form the pyrrolo[2,3-b]pyridine structure.
Yield : This method has been reported to provide moderate yields and is advantageous due to its simplicity and fewer steps involved in comparison to other methods.
Comparative Analysis of Preparation Methods
The following table summarizes the key characteristics of different preparation methods for this compound:
| Method | Key Reagents | Steps Involved | Typical Yield | Advantages |
|---|---|---|---|---|
| From 3-Amino-2-bromo-5-chloropyridine | Bis-triphenylphosphine-palladium(II) chloride, Copper(I) iodide | Multi-step reaction | Moderate to High | Versatile and effective |
| Direct Halogenation and Cyclization | Chlorine gas or N-chlorosuccinimide | Halogenation + Cyclization | Moderate | Fewer steps; straightforward |
Chemical Reactions Analysis
Cross-Coupling Reactions
The 6-chloro substituent participates in metal-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introductions:
Mechanistic Insight :
Palladium catalysts facilitate oxidative addition at the C–Cl bond, followed by transmetalation with boronic acids (Suzuki) or coupling with amines (Buchwald-Hartwig). The lactam oxygen stabilizes intermediates via resonance .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring allows SNAr at position 6 under mild conditions:
| Nucleophile | Conditions | Yield (%) | Application |
|---|---|---|---|
| Piperidine | DMF, 60°C | 78 | Kinase inhibitor intermediates |
| KOt-Bu | THF, RT | 85 | Alkoxy derivatives for solubility tuning |
Regioselectivity :
Chlorine’s meta-directing effect directs nucleophiles to position 6, while the lactam’s electron-withdrawing nature activates the ring .
Halogen Exchange and Functionalization
The chlorine atom undergoes halogen-metal exchange for advanced derivatization:
| Reaction | Reagents | Outcome | Use Case |
|---|---|---|---|
| Iodination | NIS, H₂SO₄ | 6-Iodo analog | Radiolabeling precursors |
| Fluorination | KF/18-crown-6, DMSO | 6-Fluoro derivative | PET tracer development |
Key Limitation :
Direct fluorination requires harsh conditions (150°C), risking lactam ring degradation .
Oxidation and Reduction
Controlled redox reactions modify the core structure:
| Process | Conditions | Product | Selectivity |
|---|---|---|---|
| Lactam hydrolysis | 6M HCl, reflux | Pyridone carboxylic acid | Full ring opening |
| NaBH₄ reduction | MeOH, 0°C | Dihydro-pyrrolidine | Partial saturation |
Stability Note :
The lactam remains intact under mild reducing conditions but hydrolyzes in strong acids .
C–H Functionalization
Recent advances enable direct C–H activation at position 3:
| Reaction Type | Catalyst System | Outcome | Efficiency |
|---|---|---|---|
| Thiocyanation | I₂, NaSCN, DMSO | 3-SCN derivative | 92% yield |
| Selenylation | PhSeBr, Cu(OAc)₂ | 3-SePh analog | 88% yield |
Mechanism :
Iodine acts as a transient directing group, enabling regioselective C–3 chalcogenation without pre-functionalization .
Comparative Reactivity with Analogues
Substituent effects on reaction rates (relative to unsubstituted pyrrolopyridinone):
| Position 6 Substituent | SNAr Rate (krel) | Suzuki Coupling Efficiency |
|---|---|---|
| –Cl | 1.00 (reference) | 85% |
| –Br | 1.15 | 92% |
| –F | 0.45 | 63% |
Data adapted from kinetic studies in . Bromine shows superior leaving-group ability, while fluorine’s strong C–F bond slows reactivity.
Industrial-Scale Considerations
Multi-kilogram synthesis employs cost-effective protocols:
- Chlorination via POCl₃/PCl₅ mixtures (95% purity)
- Pd Recycling : Supported catalysts reduce metal leaching to <2 ppm
- Crystallization : Ethanol/water system achieves >99% purity
Scientific Research Applications
6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a core structure in the design and synthesis of potential drug candidates, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Material Science:
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and modulating various cellular pathways. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues, focusing on substituent positions, functional groups, and applications:
Key Observations:
- Positional Isomerism : Chlorine at the 6-position (target) vs. 5-position (CAS 1190314-60-3) alters electronic properties and binding affinity in kinase inhibitors .
- Functional Groups : Carbaldehyde (CAS 383875-59-0) introduces reactivity for condensation reactions, unlike the parent compound .
Physicochemical Properties
Key Observations:
- The 3-carbaldehyde derivative has a higher molecular weight due to the aldehyde group.
- Predicted pKa (~2.5) suggests moderate acidity, likely due to the lactam moiety.
Comparative Reactivity:
Biological Activity
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in drug development, particularly for neurodegenerative diseases and antibacterial applications.
- Molecular Formula : C₇H₅ClN₂O
- Molecular Weight : 168.58 g/mol
- CAS Number : 220896-14-0
- Appearance : Purple to pink solid
- Purity : ≥97% (NMR)
1. Inhibition of DYRK1A
2. Antioxidant and Anti-inflammatory Properties
3. Antibacterial Activity
The compound has also been explored for its antibacterial properties. Research indicates that derivatives of pyrrolo[2,3-b]pyridine structures can exhibit enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, suggesting their potential as effective antibacterial agents .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By binding to the active site of DYRK1A, it disrupts phosphorylation processes critical for cell signaling.
- Antioxidant Activity : The compound scavenges free radicals, reducing cellular damage.
- Anti-inflammatory Effects : It modulates inflammatory pathways, decreasing the production of pro-inflammatory cytokines.
Q & A
Q. Basic Techniques :
- ¹H/¹³C NMR : Assign peaks using CDCl₃ (δ 7.26 ppm for ¹H; δ 77.0 ppm for ¹³C) to confirm regiochemistry and substituent positions .
- HPLC : Quantify diastereomers using UV detection (e.g., LaChrom Elite system) .
Advanced Techniques : - Chiral HPLC : Resolve enantiomers post-reaction, critical for stereochemical validation in asymmetric syntheses .
- HRMS (Orbitrap) : Confirm molecular weight and isotopic patterns with high precision .
How do E/Z isomerization dynamics affect experimental outcomes?
Analysis : The compound’s 3-benzylidene derivatives exist as E/Z mixtures, with the E isomer predominant. NMR studies show isomerization in solution (e.g., 70/30 E/Z ratio after 1 week), but solid-state stability is retained. Dynamic resolution during Rh-catalyzed reactions ensures consistent enantioselectivity regardless of starting E/Z ratios .
How should researchers address contradictions in reported reaction yields or selectivities?
Q. Methodological Approach :
- Systematic Variation : Adjust catalyst loading (e.g., 2–5 mol% Rh), ligand type, and solvent (THF vs. toluene) to identify optimal conditions.
- Substrate Screening : Test electron-withdrawing/donating groups on arylboronic acids; meta- and para-substituted analogs typically yield higher conversions than ortho-substituted ones .
- Control Experiments : Compare non-chiral catalysts (e.g., [(Rh(cod)Cl]₂) with chiral systems to isolate ligand effects .
What strategies guide structure-activity relationship (SAR) studies for medicinal chemistry applications?
Q. Design Principles :
- Bioisosteric Replacement : Substitute the pyrrolopyridine core for indole or purine moieties to enhance binding or metabolic stability .
- Derivatization : Introduce substituents at the 3-position (e.g., acetyl, benzyl groups) via condensation or alkylation. For example, 1-methyl derivatives show improved solubility and reactivity in Rh-catalyzed additions .
How can impurities or byproducts be minimized during synthesis?
Q. Optimization Strategies :
- Purification : Use flash chromatography (SiO₂, DCM/EtOAc gradients) to remove unreacted aldehydes or boronic acids .
- Reaction Monitoring : Track E/Z isomer ratios via ¹H NMR immediately post-reaction to prevent equilibration artifacts .
- Inert Conditions : Conduct reactions under Ar/N₂ to avoid oxidation of sensitive intermediates .
What computational tools aid in predicting reactivity or stereochemical outcomes?
Q. Advanced Modeling :
- DFT Calculations : Model transition states to predict enantioselectivity in asymmetric catalysis.
- Docking Studies : Assess binding modes of derivatives to biological targets (e.g., kinases) for rational SAR design .
How is this compound utilized in multicomponent reactions (MCRs)?
Q. Applications :
- Friedländer Synthesis : Combine with aldehydes and malononitrile derivatives to generate polycyclic heterocycles (e.g., chromeno[2,3-b]pyridines), leveraging its lactam moiety as a nucleophilic component .
What are the challenges in scaling up asymmetric syntheses for this compound?
Q. Key Considerations :
- Catalyst Cost : Rhodium complexes and chiral ligands (e.g., Phbod*) are expensive; ligand recycling or alternative catalysts (e.g., Cu/Fe) may be explored.
- Stereochemical Integrity : Ensure enantiomer stability during workup; avoid acidic conditions that promote racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
